2-(2-Methoxy-2-oxoethoxy)acetic acid

Description

Significance of Carboxylic Acid Moieties in Organic Synthesis

The carboxylic acid group is a cornerstone of organic chemistry, prized for its reactivity and versatility. This functional group can participate in a variety of reactions, including esterification, amidation, and reduction, making it a crucial handle for constructing more complex molecules. Its ability to act as a proton donor and to form hydrogen bonds also influences the physical and chemical properties of the molecules in which it resides, such as solubility and boiling point. In medicinal chemistry, the carboxylic acid moiety is often a key component for interacting with biological targets.

Overview of Ether-Containing Carboxylic Acid Scaffolds in Advanced Materials and Medicinal Chemistry

The incorporation of ether linkages into carboxylic acid structures introduces flexibility and can modify properties such as polarity and hydrophilicity. In materials science, these scaffolds are used to create polymers with tailored characteristics, including specialized surfactants and materials for 3D printing inks. For instance, a closely related compound, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, has been investigated for its role in stabilizing nanoparticles and improving the stability of ceramic-filled inks. sigmaaldrich.com In medicinal chemistry, ether-containing carboxylic acids can act as linkers to connect different molecular fragments, a strategy employed in drug design to optimize the pharmacological profile of a compound.

Structural Context of the 2-(2-Methoxy-2-oxoethoxy)acetic Acid Motif

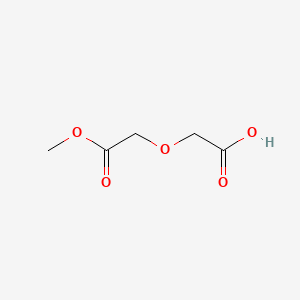

This compound, with the CAS number 56074-24-9, is a dicarboxylic acid monoester. cymitquimica.comcymitquimica.com Its structure features a central ether linkage flanked by two carbonyl groups, one as a carboxylic acid and the other as a methyl ester. This arrangement of functional groups provides two distinct points for chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules. The presence of the ether oxygen and the ester group can influence the molecule's conformation and electronic properties, which in turn can affect its reactivity and interactions with other molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O5 | uni.lu |

| Molecular Weight | 148.11 g/mol | cymitquimica.com |

| CAS Number | 56074-24-9 | cymitquimica.comcymitquimica.com |

While specific, detailed research on the direct applications of this compound in advanced materials and medicinal chemistry is limited in publicly available literature, the properties of its structural analogs suggest potential areas of utility. For example, its longer-chain cousin, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, has been explored for various applications.

Potential Applications of Structurally Similar Ether-Containing Carboxylic Acids

| Application Area | Description | Reference |

|---|---|---|

| Nanoparticle Stabilization | Used as a ligand to stabilize colloidal nanoparticles of copper, cuprous oxide, and cuprous sulfide, with relevance to biocompatible systems. | sigmaaldrich.com |

| 3D Printing Inks | Employed to enhance the printability and stability of ceramic-filled inks. | sigmaaldrich.com |

| Surfactant Modifier | Investigated for its role in modifying the surface of nanoparticles to improve performance in enhanced oil recovery. | sigmaaldrich.com |

The structural features of this compound—a short, flexible ether chain with two distinct reactive ends—make it a candidate for similar applications. Further research is needed to fully elucidate its specific contributions to these fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDAFDEASYJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296157 | |

| Record name | 1-Methyl 2-(carboxymethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-24-9 | |

| Record name | 1-Methyl 2-(carboxymethoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56074-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-(carboxymethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-2-oxoethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methoxy 2 Oxoethoxy Acetic Acid and Its Precursors

Established Synthetic Pathways to the 2-(2-Methoxy-2-oxoethoxy)acetic Acid Skeleton

The fundamental structure of this compound, also known as diglycolic acid monomethyl ester, can be assembled using classical organic reactions. These methods prioritize reliability and the use of accessible starting materials.

Esterification and Etherification Approaches in Glycolic Acid Synthesis

A primary route to the target molecule involves the strategic combination of esterification and etherification reactions. The Williamson ether synthesis is a cornerstone of this approach, providing a reliable method for forming the ether linkage. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com

Two logical sequences can be envisioned:

Route A: Etherification followed by Esterification: This would begin with the formation of diglycolic acid. For instance, heating chloroacetic acid with a base like sodium hydroxide (B78521) can produce diglycolic acid. wikipedia.org Subsequent selective mono-esterification with methanol (B129727) would yield the final product.

Route B: Esterification followed by Etherification: In this pathway, a glycolic acid ester, such as methyl glycolate (B3277807), is first prepared. The hydroxyl group of methyl glycolate is then deprotonated with a strong base, like sodium hydride, to form an alkoxide. youtube.comkhanacademy.org This alkoxide can then react with a haloacetic acid ester, for example, methyl bromoacetate, in an SN2 reaction to form the ether bond, resulting in the dimethyl ester of diglycolic acid, which would then require selective hydrolysis to yield the target mono-acid.

A generalized Williamson ether synthesis is depicted below:

R-OH + Base → R-O⁻

R-O⁻ + R'-X → R-O-R' + X⁻

Where R-OH is an alcohol, R'-X is an alkyl halide, and Base is a strong base. masterorganicchemistry.comyoutube.com

Multi-step Preparations Utilizing Readily Available Starting Materials

More comprehensive synthetic routes often commence with simple, bulk chemicals. Diglycolic acid, the parent diacid of the target molecule, serves as a key intermediate and can be synthesized from readily available precursors.

One established industrial method involves the oxidation of diethylene glycol with concentrated nitric acid, a reaction first described in the 19th century. wikipedia.org While effective, this process can be aggressive. Modern variations can achieve very high yields (up to 99%) through multi-stage oxidation and crystallization processes. wikipedia.org Another classic route is the base-mediated reaction of two equivalents of chloroacetic acid. wikipedia.org

Once diglycolic acid is obtained, the crucial step is selective monoesterification. This can be challenging as diester formation is a common side reaction. google.com One approach involves reacting the diacid with a monohydric alcohol in an aqueous solution, followed by continuous extraction of the monoester with a nonpolar solvent to prevent further reaction. google.com

Table 1: Comparison of Starting Materials for Diglycolic Acid Synthesis

| Starting Material | Reagent(s) | Key Transformation | Reference(s) |

| Diethylene Glycol | Nitric Acid | Oxidation | wikipedia.org |

| Chloroacetic Acid | Sodium Hydroxide | Williamson Ether Synthesis | wikipedia.org |

| p-Dioxanone | Nitric Acid, N₂O₄ | Oxidation | google.com |

Novel and Optimized Synthetic Routes for Improved Yield and Purity

Recent advances in catalysis and reaction engineering have led to more efficient and selective methods for synthesizing the building blocks required for this compound.

Development of Efficient Coupling and Condensation Reactions

Modern catalytic methods offer pathways to key precursors with high efficiency. For example, the carbonylation of formaldehyde (B43269) is a significant route to glycolic acid and its esters. mdpi.comgoogle.comescholarship.org Rhodium-based catalyst systems, in particular, are used in the industrial carbonylation of methanol to produce acetic acid and can be adapted for related processes. google.com Research has shown that acid-catalyzed carbonylation of formaldehyde, followed by esterification with methanol, can produce methyl glycolate, a direct precursor for etherification. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another powerful tool for forming C-C or C-O bonds, although their direct application to this specific aliphatic ether synthesis is less common than for aromatic systems. nih.govnih.gov However, the principles of transition-metal catalysis are being increasingly applied to novel bond formations. For instance, rhodium-catalyzed three-component coupling reactions of silyl (B83357) glyoxylates, arylboronic acids, and aldehydes have been developed to create complex glycolate aldol (B89426) products, demonstrating the potential for advanced catalytic methods in this area. nih.gov

Selective Functionalization Strategies for Methoxy-oxoethoxy-acetic Acid Derivatives

The selective monoesterification of a symmetrical dicarboxylic acid like diglycolic acid is a critical challenge in synthesizing the target compound. Traditional methods often result in a mixture of the diacid, monoester, and diester. google.com

Innovative solutions using heterogeneous catalysts have been developed to address this. One effective method employs strongly acidic ion-exchange resins. psu.edursc.org In this system, the reaction is carried out in a mixed solvent system (e.g., an ester and a hydrocarbon). The higher affinity of the polar diacid for the aqueous layer on the resin surface compared to the less polar monoester product drives the selectivity. psu.edu The monoester, once formed, preferentially moves into the organic phase, preventing it from reacting further to form the diester. psu.edu

Another green chemistry approach utilizes bifunctional alumina (B75360) catalysts with methanol as the esterifying agent. rsc.org The balanced acidity and basicity of the alumina surface is credited with achieving high selectivity for the monomethyl ester. rsc.org Yields for the monoester of various dicarboxylic acids using this method can be high, as demonstrated in the table below.

Table 2: Selective Monomethyl Esterification of Dicarboxylic Acids with Alumina

| Dicarboxylic Acid | Monoester Yield (%) | Diester Yield (%) | Reference |

| Adipic Acid | 80 | 9 | rsc.org |

| Octanedioic Acid | 72 | 11 | rsc.org |

| Nonanedioic Acid | 73 | 9 | rsc.org |

| Dodecanedioic Acid | 40 | - | rsc.org |

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral analogues, which may be of interest for various applications. Asymmetric synthesis aims to produce a single stereoisomer from an achiral starting material. uwindsor.caslideshare.net

Key strategies for inducing chirality include:

Chiral Pool Synthesis: This approach starts with a readily available, enantiomerically pure natural product, such as an amino acid or a carbohydrate, and modifies it to achieve the target structure. youtube.com

Chiral Auxiliaries: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to reveal the chiral product. uwindsor.cadu.ac.in

Chiral Catalysis: A small amount of a chiral catalyst is used to direct the formation of one enantiomer over the other. This is a highly efficient method. uwindsor.ca Rhodium-catalyzed asymmetric arylations are an example of this approach being applied to glycolate derivatives. nih.gov

Enzymatic Resolution: Enzymes, which are inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. rsc.org For example, lipases are commonly used for the kinetic resolution of racemic acids or alcohols via selective esterification or hydrolysis. researchgate.net This technique could theoretically be applied to resolve a racemic mixture of a chiral derivative of diglycolic acid.

A new method for generating chiral acetic acid itself has been developed through the pyrolysis of a doubly-labeled chiral ether, showcasing advanced techniques for creating chirality even in seemingly simple molecules. rsc.org These principles could be extended to design synthetic routes for enantiomerically enriched analogues of this compound.

Reactivity and Mechanistic Investigations of the 2 2 Methoxy 2 Oxoethoxy Acetic Acid Framework

Acid-Base Reactivity and Carboxylic Acid Transformations

The primary site of reactivity for 2-(2-Methoxy-2-oxoethoxy)acetic acid is its terminal carboxylic acid group. This functional group readily undergoes typical acid-base reactions and can be converted into a variety of derivatives through nucleophilic acyl substitution.

Derivatization to Esters, Amides, and Acid Halides

The carboxylic acid moiety of this compound serves as a precursor for the synthesis of esters, amides, and acid halides. These transformations are fundamental in synthetic organic chemistry, allowing for the introduction of diverse functionalities.

Esterification: The conversion of the carboxylic acid to an ester, a process known as esterification, can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible equilibrium-driven process, often requiring the removal of water to drive the reaction to completion. researchgate.net Alternatively, the reaction can be facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.org For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 2-(2-methoxy-2-oxoethoxy)acetate.

Amidation: Amides are synthesized by the reaction of the carboxylic acid with an amine. This reaction is typically less straightforward than esterification because amines are basic and will react with the acidic carboxylic acid in a non-productive acid-base reaction. Therefore, the carboxylic acid must first be "activated". This can be done by converting it to a more reactive derivative, such as an acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). researchgate.netnih.gov These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.

Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates. orgoreview.com They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.orglibretexts.org The reaction with thionyl chloride, for instance, proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group. orgoreview.com Subsequent attack by a chloride ion yields the acid chloride. Applying this to this compound would produce 2-(2-methoxy-2-oxoethoxy)acetyl chloride.

| Derivative | Reactant | Typical Reagents/Conditions | Product Example |

|---|---|---|---|

| Ester | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), heat, removal of H₂O | Ethyl 2-(2-methoxy-2-oxoethoxy)acetate |

| Amide | Amine (e.g., Ammonia) | 1. SOCl₂ 2. Excess NH₃ | 2-(2-Methoxy-2-oxoethoxy)acetamide |

| Acid Halide | Halogenating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-(2-Methoxy-2-oxoethoxy)acetyl chloride |

Decarboxylation Pathways and Associated Mechanisms

Structurally, this compound can be considered a derivative of malonic acid, where an oxygen atom replaces a methylene (B1212753) group (a 3-oxa-glutaric acid derivative). cymitquimica.com Compounds with this β-dicarboxylic acid-like motif are susceptible to decarboxylation upon heating.

The mechanism for the decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com In this concerted pericyclic reaction, the carboxyl proton is transferred to the carbonyl oxygen of the adjacent ester group, while the carbon-carbon bond of the carboxylic acid cleaves. This process results in the formation of carbon dioxide and an enol intermediate, which then tautomerizes to the more stable final product. For this compound, heating would lead to the loss of CO₂ and the formation of methyl 2-methoxyacetate. While this reaction is well-established for β-keto acids and malonic acids, the presence of the ether oxygen may influence the temperature and efficiency of the decarboxylation. masterorganicchemistry.comorgoreview.com

Ether Linkage Reactivity and Cleavage Mechanisms

Ethers are generally characterized by their low reactivity, making them useful as solvents. However, the ether linkage in this compound can be cleaved under harsh conditions, specifically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The acidic cleavage of ethers is a nucleophilic substitution reaction that begins with the protonation of the ether oxygen by the strong acid. masterorganicchemistry.commasterorganicchemistry.com This step converts the alkoxy group into a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻), which is a good nucleophile, then attacks one of the adjacent carbon atoms.

The specific pathway, Sₙ1 or Sₙ2, depends on the nature of the alkyl groups attached to the ether oxygen. libretexts.orglibretexts.org In this compound, both carbons flanking the ether oxygen are primary-like. Therefore, the reaction is expected to proceed via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The halide ion will attack the less sterically hindered carbon atom, leading to the displacement of the alcohol. The reaction of this compound with excess HI, for example, would likely yield iodoacetic acid and methyl 2-hydroxyacetate (which could be further converted to methyl 2-iodoacetate).

| Reagent | Mechanism | Potential Products |

|---|---|---|

| Excess HI, heat | Sₙ2 | Iodoacetic acid and Methyl 2-iodoacetate |

| Excess HBr, heat | Sₙ2 | Bromoacetic acid and Methyl 2-bromoacetate |

Oxidative and Reductive Transformations of the Oxoethoxy Moiety

The oxoethoxy moiety, specifically the methyl ester group (-COOCH₃), can undergo reductive transformations.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. In the case of this compound, both the carboxylic acid and the methyl ester would be reduced by a strong hydride agent. Using a milder reagent like borane (B79455) (BH₃) could potentially achieve selective reduction of the carboxylic acid over the ester. Conversely, to selectively reduce the ester, the carboxylic acid would first need to be protected. If the ester group were selectively reduced, the product would be 2-(2-hydroxyethoxy)acetic acid.

Oxidation: The saturated carbon atoms within the this compound framework are generally resistant to oxidation under standard conditions. Strong oxidizing conditions would likely lead to the degradation of the molecule.

Nucleophilic and Electrophilic Reactivity Patterns within the Core Structure

The distribution of electron density in this compound creates distinct electrophilic and nucleophilic centers, dictating its interaction with various reagents.

Electrophilic Sites: The most significant electrophilic centers are the carbonyl carbons of both the carboxylic acid and the methyl ester. These carbons are electron-deficient due to the polarization of the carbon-oxygen double bond and are susceptible to attack by nucleophiles. As discussed, this reactivity is the basis for the derivatization of the carboxylic acid. libretexts.org The methyl ester can also undergo nucleophilic acyl substitution, for example, in transesterification or saponification reactions.

Nucleophilic Sites: The oxygen atoms of the ether linkage and the carbonyl groups possess lone pairs of electrons and can act as nucleophiles, although they are relatively weak. The most significant nucleophilic character arises after the deprotonation of the carboxylic acid to form the carboxylate anion. This anion is a potent nucleophile that can participate in Sₙ2 reactions. Furthermore, the α-carbons (adjacent to the carbonyl groups) can be deprotonated by a strong base to form an enolate. This enolate is a carbon-centered nucleophile that can react with various electrophiles, such as alkyl halides, in alkylation reactions.

This multifaceted reactivity makes this compound a versatile building block in organic synthesis, with potential applications stemming from the selective transformation of its functional groups.

Applications As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

While valued as a synthetic intermediate, specific, publicly documented examples of the direct use of 2-(2-Methoxy-2-oxoethoxy)acetic acid for the synthesis of certain complex pharmaceutical structures, such as cephalosporin side chains or as a general precursor in broad heterocyclic synthesis, are not extensively detailed in the available scientific literature. Its utility is more broadly categorized under the synthesis of fine chemical and pharmaceutical intermediates where its structural motifs are desired.

The application of ether-containing acetic acids is noted in the synthesis of pharmaceutical compounds. For instance, the related compound 2-[2-(2-methoxyethoxy) ethoxy] acetic acid is described as a critical material for various fields in fine chemicals, including medicine google.com. The core value of such molecules lies in their ability to act as linkers or spacers. In principle, the carboxylic acid function of this compound can be coupled with other molecules of pharmaceutical interest. An example of a similar chemical transformation is the esterification of 7-theophyllineacetic acid, a pharmacologically active compound, with related ether-alcohols using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) srce.hrnih.govresearchgate.net. This highlights a general synthetic route where the carboxylic acid group of a molecule like this compound could be used to form ester or amide bonds with active pharmaceutical ingredients or their precursors.

Based on a review of available research, specific applications of this compound as a key building block in the synthesis of heterocyclic compounds are not prominently documented. Heterocyclic synthesis often involves the cyclization of precursors containing multiple reactive functional groups. While the structure of this compound is suitable for creating ester or amide derivatives, its direct role as a foundational component for building heterocyclic ring systems is not a widely reported application in the searched literature.

Utilization in Polymer and Material Science

The unique structure of this compound and its parent compound, diglycolic acid, makes them valuable in polymer and material science for creating functional materials with tailored properties.

The parent dicarboxylic acid, diglycolic acid, is employed in the synthesis of complex esters and polymers google.com. Monoesters like this compound can be used as chain terminators or modifiers in polyester synthesis, allowing for precise control over molecular weight and functionality. Furthermore, derivatives of structurally similar compounds, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are used to synthesize high-load polystyrene-polyethylene glycol-like (PPL) resins wipo.intgoogle.com. These resins exhibit excellent swelling characteristics, which are crucial for applications in solid-phase peptide and organic synthesis google.com. The flexible ether backbone, a key feature shared with this compound, contributes to the desirable properties of these polymer supports.

Table 1: Applications in Polymer and Material Science

| Application Area | Role of Compound/Derivative | Resulting Material/Product | Key Property |

|---|---|---|---|

| Functional Polymers | Monomer or chain modifier | Polyesters, Poly-amides | Controlled molecular weight, hydrophilicity |

| Specialty Lubricants | Component in complex ester synthesis | Synthetic Lubricating Oils | High-temperature stability |

| Solid-Phase Synthesis | Linker for resin functionalization | Polystyrene-polyethylene glycol-like (PPL) resins | Enhanced swelling properties, hydrophilicity |

Structurally related glycol ether carboxylates have demonstrated significant utility as surface modification agents, particularly in the field of nanotechnology. Research on surface-modified alumina (B75360) nanoparticles for enhanced oil recovery has implicated compounds like 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid as effective surfactant modifiers sigmaaldrich.com. The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles, while the hydrophilic polyether chain extends into the surrounding medium. This modification can improve the stability of nanoparticle dispersions and alter interfacial properties. In a similar vein, these molecules have been explored as ligands for creating small, stable colloidal nanoparticles of copper and its oxides, which have potential applications in biocompatible systems sigmaaldrich.com.

Use in Bioconjugation and Probe Design

Bioconjugation is the chemical process of linking two or more molecules where at least one is a biomolecule, such as a protein or peptide thermofisher.com. This technique relies on crosslinking reagents that act as molecular bridges or spacers.

The structure of this compound is well-suited for its use as a short, hydrophilic spacer in bioconjugation. The terminal carboxylic acid is a common functional group targeted for linking molecules to the primary amines found on the surface of proteins (e.g., in lysine residues) thermofisher.com. The reaction typically involves the activation of the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond thermofisher.com.

The ether linkage within the molecule's backbone provides flexibility and hydrophilicity, which can be advantageous in biological applications. Such spacers can help to preserve the native structure and function of the biomolecule to which they are attached. Similar structures, like derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are widely used for their hydrophilic, polyethylene (B3416737) glycol (PEG)-like properties in applications ranging from solid-phase peptide synthesis to drug design google.com. The use of these linkers can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.

Structural Modifications and Derivative Synthesis for Enhanced Functionality

Modifications at the Acetic Acid Carboxyl Group

Design of Acid Mimics and Bioisosteres

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. drughunter.comcambridgemedchemconsulting.com Replacing the carboxylic acid group with a suitable bioisostere can improve pharmacokinetic properties, such as absorption and metabolic stability, while retaining the desired biological activity. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comnih.gov

Tetrazoles: The 5-substituted 1H-tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid group. It has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions. drughunter.com

Sulfonamides: These are generally weaker acids than carboxylic acids but can still form key interactions with biological targets. Their increased lipophilicity can enhance membrane permeability. drughunter.com

Hydroxamic Acids: These groups are also acidic and are known for their metal-chelating properties. They can serve as effective carboxylic acid mimics in certain contexts. nih.gov

The selection of an appropriate bioisostere depends on the specific goals of the molecular design, such as modulating acidity, lipophilicity, or metabolic profile.

Table 2: Common Carboxylic Acid Bioisosteres

| Bioisostere | Key Features | Reference(s) |

| Tetrazole | Similar pKa and hydrogen bonding to carboxylic acid. | drughunter.com |

| Sulfonamide | Weaker acid, more lipophilic. | drughunter.com |

| Hydroxamic Acid | Acidic, metal-chelating properties. | nih.gov |

| 3-Hydroxyisoxazole | Planar, pKa ~4-5. | nih.gov |

Alterations of the Methoxy (B1213986) Group and Ether Linkage

Modifications to the methoxy group and the central ether linkage provide another avenue for creating structural diversity and fine-tuning the molecule's properties.

Homologation and Chain Extension Studies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit (-CH₂-), can be applied to the ether linkage of 2-(2-methoxy-2-oxoethoxy)acetic acid. This would result in a series of compounds with varying distances between the two carbonyl groups, which could influence their conformational flexibility and interaction with biological targets. A related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, represents a chain-extended version of the title compound. researchgate.net The synthesis of such analogs often involves Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.

Introduction of Diverse Alkoxy and Aryloxy Substituents

Replacing the methoxy group with other alkoxy or aryloxy groups can significantly impact the molecule's lipophilicity and steric profile. wikipedia.org An alkoxy group is an alkyl group single-bonded to oxygen (R-O-), while an aryloxy group contains an aryl group bonded to oxygen (Ar-O-). wikipedia.org The synthesis of such derivatives could be achieved by transesterification of the methyl ester or by starting from diglycolic anhydride (B1165640) and reacting it with different alcohols or phenols. sigmaaldrich.com Diglycolic anhydride is a reactive precursor that readily reacts with hydroxyl and amine groups to form esters and amides, respectively. sigmaaldrich.com

Cyclization Strategies and Formation of Fused Ring Systems

No studies detailing the intramolecular cyclization of this compound or its use in the synthesis of fused ring systems were identified. Research on related compounds, such as phenoxyacetic acids, shows that cyclization to form heterocyclic systems like benzofurans is possible, often requiring additional functional groups like a formyl group to facilitate the ring closure. However, these examples are not directly applicable to the aliphatic ether structure of this compound.

Chiral Derivatization and Stereochemical Control

The compound this compound is an achiral molecule. The introduction of chirality would require derivatization with a chiral reagent. General methods for the chiral derivatization of carboxylic acids are well-established, often involving the formation of diastereomeric amides or esters by reaction with chiral amines or alcohols, which can then be analyzed, for example, by NMR spectroscopy or chromatography. However, no literature specifically describing the application of these techniques to this compound or any subsequent stereocontrolled reactions was found.

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods offer profound insights into the atomic and molecular structure of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. researchgate.net Advanced multi-dimensional NMR experiments are particularly powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for probing the connectivity between atoms, which is crucial for mechanistic investigations. justia.com For 2-(2-Methoxy-2-oxoethoxy)acetic acid, a suite of 2D NMR experiments would be employed for complete structural verification.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the two methylene (B1212753) (CH₂) groups, confirming the -O-CH₂-CH₂-O- structural fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the unambiguous assignment of each carbon atom that bears protons.

In mechanistic studies, in-situ NMR monitoring can track the progress of a reaction in real-time. For example, in the synthesis of this compound via the methanolysis of diglycolic anhydride (B1165640), ¹H NMR can follow the disappearance of the anhydride signals and the appearance of the product's distinct methylene and methoxy (B1213986) signals, providing kinetic data and insight into the reaction mechanism. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | C=O (acid) | - | ~172 | H-2 |

| 2 | -CH₂- | ~4.2 | ~68 | C-1, C-3 |

| 3 | -O- | - | - | - |

| 4 | -CH₂- | ~4.3 | ~69 | C-5, C-2 |

| 5 | C=O (ester) | - | ~170 | H-4, H-6 |

| 6 | -OCH₃ | ~3.7 | ~52 | C-5 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

For reaction monitoring, online MS techniques can provide real-time data on the consumption of reactants and the formation of products and intermediates. wordpress.com In a potential synthesis, a mass spectrometer can be coupled to the reactor to follow the appearance of the ion corresponding to the target molecule, allowing for precise determination of reaction endpoints and optimization of conditions.

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would be expected.

Plausible ESI-MS/MS Fragmentation Pathways:

Loss of CO₂ (44 Da): A common fragmentation for the deprotonated carboxylate group.

Loss of CH₃OH (32 Da): Cleavage of the methyl ester group.

Cleavage at the ether linkage: Scission of the C-O-C bonds can lead to characteristic fragment ions that help confirm the core structure.

Table 2: Predicted Key Ions in ESI-MS/MS Analysis of this compound ([C₅H₈O₅-H]⁻, m/z 147.03)

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 147.03 | Loss of CO₂ | 103.04 | [C₃H₇O₃]⁻ |

| 147.03 | Loss of CH₂O | 117.02 | [C₄H₅O₄]⁻ |

| 147.03 | Loss of C₂H₂O₂ | 89.02 | [C₃H₅O₃]⁻ |

A crystallographic study of this compound would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, defining the molecule's shape in the solid state. This would include the conformation around the flexible ether linkages.

Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the carboxylic acid moieties. researchgate.net

Table 3: Comparison of Expected Hydrogen Bond Parameters from X-ray Crystallography

| Donor (D) - H ··· Acceptor (A) | Typical D-H (Å) | Typical H···A (Å) | Typical D···A (Å) | Typical Angle (°) |

| O-H···O (Carboxylic Acid Dimer) | ~0.84 | ~1.8 | ~2.6 | ~170-180 |

| C-H···O (Methylene to Carbonyl) | ~0.98 | ~2.4 | ~3.3 | ~150-160 |

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both process control during synthesis and for the final purity assessment of a chemical compound.

High-Performance Liquid Chromatography (HPLC) is an essential tool in process analytical technology (PAT), enabling real-time or near-real-time monitoring of a chemical reaction to ensure it proceeds efficiently and safely. wikipedia.org For the synthesis of this compound, a reversed-phase HPLC (RP-HPLC) method would be developed to separate the polar starting materials, intermediates, product, and any potential byproducts. sielc.com

An in-process control method would involve:

Sampling: Automatically or manually taking small samples from the reaction vessel at regular intervals.

Analysis: Injecting the quenched sample onto an HPLC system. A typical setup would use a C18 stationary phase column and a mobile phase gradient of water (with an acid modifier like formic acid for good peak shape) and a polar organic solvent like acetonitrile.

Detection: Using a UV detector, as the carbonyl groups in the molecule absorb UV light.

Control: By tracking the decrease in starting material concentration and the increase in product concentration, the reaction's progress and endpoint can be accurately determined. This data allows for precise control over reaction time, temperature, and reagent addition, ensuring high yield and purity. chromatographyonline.com

Table 4: Typical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, this compound cannot be directly analyzed by GC. youtube.com Therefore, a chemical derivatization step is required to convert the polar -COOH group into a less polar, more volatile functional group. phenomenex.com

A common and effective method is silylation , where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com

For quantitative analysis in a complex matrix, such as an environmental or biological sample, the following procedure would be typical:

Sample Preparation: Extraction of the analyte from the matrix using an appropriate solvent, followed by a clean-up step if necessary.

Derivatization: The dried extract is reacted with a silylating reagent (e.g., BSTFA with a catalyst like TMCS) at an elevated temperature (e.g., 60-70 °C) to form the TMS ester.

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The TMS-derivative is separated from other components on a capillary column (e.g., a non-polar DB-5ms phase) and detected by the mass spectrometer.

Quantification: An internal standard (a structurally similar compound not present in the sample) is added at the beginning of the sample preparation process. Quantification is achieved by comparing the peak area of the analyte derivative to that of the internal standard derivative, using a calibration curve. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only characteristic ions of the target compound. nih.gov

Table 5: GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA + 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

Mechanistic Assay Development and Monitoring Techniques

The elucidation of a chemical compound's mechanism of action is fundamental to its application in research and development. For this compound, while specific, dedicated mechanistic assays are not extensively detailed in publicly available literature, the development of such assays can be inferred from established methodologies applied to structurally similar compounds, such as ether-carboxylic acids and dicarboxylic acid monoesters. These approaches are crucial for understanding reaction kinetics, biological interactions, and metabolic pathways.

Methodologies for mechanistic studies generally involve monitoring changes in the concentration of reactants, intermediates, and products over time, or assessing the compound's interaction with biological targets like enzymes.

Spectroscopic and Chromatographic Monitoring

Advanced analytical techniques are pivotal for real-time monitoring of chemical and biological processes. Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy can be adapted to observe the kinetics of reactions involving carboxylic acids and ethers. hut-verlag.de For instance, online FTIR spectroscopy has been successfully used to monitor the complex formation, reaction kinetics, and equilibria in reactive extractions of dicarboxylic acids. hut-verlag.deresearchgate.net This approach allows for the direct characterization and quantification of acid-extractant complexes, providing deep insights into reaction mechanisms. hut-verlag.de

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying components in a mixture, making them suitable for monitoring the progress of a reaction involving this compound. By taking samples at various time points, these techniques can be used to determine reaction kinetics, such as the rate of formation or degradation of the compound. For example, HPLC methods are developed to serve as stability-indicating assays, which are essential for understanding degradation pathways under various stress conditions. mdpi.com

Table 1: Exemplar HPLC Parameters for Analysis of Related Compounds This table illustrates typical conditions that could be adapted for monitoring reactions involving this compound.

| Parameter | Condition | Source |

| System | Shimadzu HPLC Liquid Chromatography System | mdpi.com |

| Column | C18 or similar reverse-phase column | mdpi.com |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | mdpi.com |

| Detection | UV/VIS Detector | mdpi.com |

| Software | LabSolutions® Software | mdpi.com |

Metabolic and Enzymatic Assays

Given that this compound is a metabolite of other glycol ethers, a key area for mechanistic assays is its interaction with metabolic enzymes. industrialchemicals.gov.au The toxicity and metabolic fate of glycol ethers are often linked to their oxidation by enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding alkoxyacetic acid. nih.gov

Assay development in this context would involve monitoring the enzymatic conversion. A common method is UV spectrophotometry, which can continuously monitor the conversion of NAD+ to NADH at 340 nm, a byproduct of the oxidation reaction catalyzed by these dehydrogenases. nih.gov Such assays can be used to determine kinetic parameters (e.g., Km, Vmax) and to screen for potential inhibitors of these metabolic pathways.

Furthermore, the principles of enzyme inhibition studies are broadly applicable. nih.gov Should this compound be investigated as a potential enzyme inhibitor, assays would be developed to measure the enzyme's activity in the presence of varying concentrations of the compound. nih.govresearchgate.netresearchgate.net The potency of inhibition is often determined by calculating the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 2: Components of a Typical Enzymatic Assay for Glycol Ether Metabolism This table outlines a conceptual framework for an assay to monitor the metabolism of related compounds, adaptable for mechanistic studies.

| Component | Purpose | Example | Source |

| Enzyme Source | To provide the catalyst for the reaction. | Cytosolic fractions from liver or skin. | nih.gov |

| Substrate | The compound being metabolized. | Glycol ether (e.g., 2-Ethoxyethanol) | nih.gov |

| Cofactor | Required for enzyme function. | NAD+ | nih.gov |

| Monitoring Method | To measure the rate of reaction. | UV Spectrophotometry (monitoring NADH formation at 340 nm) | nih.gov |

| Inhibitor (Optional) | To study the mechanism of inhibition. | Pyrazole, Disulfiram | nih.gov |

Computational Approaches in Mechanistic Studies

In conjunction with experimental assays, computational methods serve as powerful tools for predicting and understanding reaction mechanisms and biological interactions. Molecular docking, for instance, can be used to predict the binding mode and affinity of a small molecule like this compound to the active site of a target enzyme. researchgate.netnih.govdntb.gov.ua These computational studies can guide the design of more potent and selective inhibitors and help prioritize compounds for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the biological activity of data-poor chemicals based on the known relationships between chemical structures and their activities. industrialchemicals.gov.au For this compound, QSAR could offer initial insights into its potential biological targets and mechanisms, guiding the development of specific laboratory assays.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-Methoxy-2-oxoethoxy)acetic acid. nih.govescholarship.org These calculations can determine the distribution of electron density, identify the most reactive sites within the molecule, and predict various chemical properties.

The electronic structure of this compound is characterized by the presence of multiple electronegative oxygen atoms in the ether, ester, and carboxylic acid functional groups. This leads to a significant polarization of the chemical bonds, with partial negative charges accumulating on the oxygen atoms and partial positive charges on the adjacent carbon and hydrogen atoms. The calculated electrostatic potential map would highlight the electron-rich regions around the carbonyl and hydroxyl oxygens, indicating their propensity to act as hydrogen bond acceptors and nucleophilic centers.

Frontier Molecular Orbital (FMO) theory, a key component of quantum chemical analysis, helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms, particularly the ether and carboxylic acid oxygens. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl groups of the ester and carboxylic acid moieties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

A crucial aspect of reactivity for this compound is its acidity, determined by the dissociation of the carboxylic acid proton. Computational methods can accurately predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. acs.orgresearchgate.netyoutube.com For this compound, the presence of the ether and ester groups is expected to influence the acidity of the carboxylic acid function through inductive effects.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Localized on oxygen non-bonding orbitals; indicative of nucleophilic sites. |

| LUMO Energy | Localized on C=O π* orbitals; indicative of electrophilic sites. |

| HOMO-LUMO Gap | Moderate gap, suggesting reasonable stability but accessible reactivity. |

| Dipole Moment | Significant, due to the presence of multiple polar functional groups. |

| Calculated pKa | Predicted to be in the range of typical carboxylic acids, modulated by ether and ester groups. wikipedia.org |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the environment. mdpi.comnih.gov For this compound, MD simulations can provide detailed insights into its conformational dynamics, solvation, and interactions with other molecules, such as water.

In an aqueous environment, MD simulations can reveal the intricate network of hydrogen bonds formed between the compound and surrounding water molecules. The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (through the hydroxyl hydrogen) and an acceptor (through the carbonyl oxygen). The ether oxygen and the ester carbonyl oxygen also participate as hydrogen bond acceptors. These interactions are crucial for the solubility and transport properties of the compound in biological systems.

Simulations can track the movement and reorientation of water molecules in the solvation shells around the different functional groups of the molecule. The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute. For instance, the RDF for the hydrogen atoms of water around the carbonyl oxygens would show a sharp peak at a short distance, indicative of strong hydrogen bonding. researchgate.net

MD simulations are also essential for understanding how this compound might interact with larger biological molecules, such as proteins or nucleic acids. rasayanjournal.co.in By placing the molecule in a simulation box with a target biomolecule, it is possible to observe the binding process, identify the key interacting residues, and estimate the binding affinity. This information is invaluable in fields like drug discovery and molecular biology. nih.gov

Conformational Analysis and Stereochemical Considerations

The flexibility of this compound allows it to adopt a variety of conformations in solution. Conformational analysis, through computational methods, aims to identify the most stable conformers and the energy barriers for interconversion between them. rsc.org

Computational potential energy surface scans can be performed by systematically rotating each dihedral angle and calculating the corresponding energy. This allows for the identification of low-energy conformers. It is expected that conformers that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ether oxygen, would be among the most stable.

The presence of a chiral center is not inherent to the structure of this compound. However, its interactions with chiral environments, such as enzymes, could be stereoselective. scispace.com Computational docking studies can explore how different conformations of the molecule fit into a chiral binding site, providing insights into potential stereospecific recognition.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| O=C-O-C | Rotation around the ester C-O bond. | Typically planar (s-trans or s-cis). |

| C-O-C-C | Rotation around the ether C-O bonds. | Gauche and anti conformations are likely. |

| O-C-C=O | Rotation around the C-C bond of the acetic acid moiety. | Staggered conformations are preferred. |

| C-C-O-H | Rotation of the carboxylic acid hydroxyl group. | Influences intramolecular hydrogen bonding potential. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org For this compound, this can be applied to understand its formation, hydrolysis, and other potential chemical transformations. researchgate.netumich.edu

The esterification reaction to form this compound, for instance from diglycolic acid and methanol (B129727), can be modeled to elucidate the reaction pathway. organic-chemistry.org This involves locating the transition state for the nucleophilic attack of methanol on the carboxylic acid (or an activated derivative), followed by the departure of a water molecule. The calculated activation energy for this process provides a measure of the reaction rate.

These computational studies provide a molecular-level understanding of the factors that control the reactivity of the compound, such as the role of catalysts, the effect of substituents, and the influence of the solvent.

Table 3: Hypothetical Calculated Energetics for the Acid-Catalyzed Hydrolysis of the Ester in this compound

| Reaction Species/State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Compound + H₃O⁺) | 0.0 | Reference energy level. |

| Protonated Intermediate | -5.0 | Protonation of the ester carbonyl oxygen. |

| Transition State 1 | +15.0 | Nucleophilic attack of water on the protonated carbonyl. |

| Tetrahedral Intermediate | +2.0 | Formation of the tetrahedral intermediate. |

| Transition State 2 | +18.0 | Proton transfer and C-O bond cleavage (rate-determining step). |

| Products (Diglycolic acid + Methanol + H₃O⁺) | -10.0 | Overall reaction is exothermic. |

Future Research Directions and Unexplored Avenues

Catalyst Development for Efficient Synthesis and Transformation

The efficient and selective synthesis of 2-(2-Methoxy-2-oxoethoxy)acetic acid and its derivatives remains a key area for future investigation. While traditional chemical methods exist for the formation of dicarboxylic acid monoesters, the development of novel catalytic systems promises higher yields, milder reaction conditions, and improved sustainability.

Future research will likely focus on several key areas of catalyst development. Heterogeneous catalysts are of particular interest due to their ease of separation and reusability, which are crucial for industrial applications. Research into solid acid and base catalysts, such as zeolites, functionalized silicas, and mixed metal oxides, could lead to more efficient and environmentally friendly synthetic routes. For instance, solid base catalysts like KF/alumina (B75360) and Li₂O/alumina have shown promise in the transesterification of fatty acid methyl esters with polyethylene (B3416737) glycols, a reaction that shares mechanistic similarities with potential syntheses of this compound. rsc.org

Enzymatic catalysis presents another exciting frontier. Lipases and esterases are prime candidates for the selective hydrolysis of the corresponding dimethyl ester (dimethyl 3-oxapentanedioate) to yield the desired monoester. The development of robust and highly selective enzymes through protein engineering and directed evolution could enable the production of this compound with high purity under mild, aqueous conditions, aligning with the principles of green chemistry.

Exploration of Novel Reaction Chemistries Involving the Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that opens the door to a wide array of chemical transformations. Future research is expected to delve into novel reaction chemistries that leverage this acidic moiety to construct complex and functional molecules.

One promising avenue is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The carboxylic acid functionality could participate in reactions like the Ugi or Passerini reactions, leading to the synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. For example, multicomponent reactions involving dicarboxylic acids have been used to synthesize complex heterocyclic scaffolds. mdpi.com

Furthermore, the acid moiety can be activated to form acid chlorides, amides, and other derivatives. The corresponding acid chloride, methyl 4-(chloroformyl)butyrate, is a known reactive intermediate. sigmaaldrich.comsigmaaldrich.com The development of new methods for these transformations, particularly those that avoid harsh reagents and minimize waste, will be a key research focus. The resulting derivatives could serve as monomers for polymerization or as building blocks for the synthesis of fine chemicals and pharmaceuticals.

Green Chemistry Approaches to the Synthesis and Application of Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and application of this compound and its derivatives are no exception. Future research will prioritize the development of sustainable processes that minimize environmental impact.

A key focus will be the use of renewable feedstocks. Lignin, a complex aromatic biopolymer, is a potential source for vanillin (B372448) and ferulic acid, which can be chemically transformed into molecules with structural similarities to the target compound. mdpi.com Exploring pathways to derive this compound from such bio-based precursors would significantly enhance its green credentials.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water, supercritical fluids, or ionic liquids will be a priority. For instance, solid-state reactions have been successfully employed for the green synthesis of diesters from gallic acid and polyethylene glycol, achieving high yields without the need for traditional solvents. nih.govnih.gov

Moreover, the design of derivatives with enhanced biodegradability will be an important research direction. By incorporating the this compound motif into polymers and other materials, it may be possible to create products that break down more readily in the environment at the end of their lifecycle.

Advanced Material Science Applications of the Structural Motif

The unique structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties. Its ability to act as a monomer or a modifying agent opens up a wide range of possibilities in polymer chemistry and material science.

In the realm of polymers, this compound could be used to synthesize novel polyesters and polyamides. The ether linkage in its backbone can impart flexibility and hydrophilicity to the resulting polymers, making them suitable for applications ranging from biocompatible materials to high-performance plastics. The synthesis of poly(amine-co-ester)s from biobased monomers has demonstrated the potential for creating biodegradable polymers for biomedical applications. rsc.org The incorporation of the this compound structural unit could lead to polymers with tunable properties.

Furthermore, the carboxylic acid group can be used to functionalize surfaces and nanoparticles. For example, diglycolic acid has been used to functionalize polyethylene terephthalate (B1205515) nanofibers for the recovery of rare earth elements. researchgate.net Similarly, this compound could be employed to modify the surface of various materials to enhance their properties, such as adhesion, wettability, or biocompatibility. Its derivatives could also find use in the formulation of coatings, adhesives, and sealants. The related compound, [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), has been used to synthesize high-load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics for solid-phase synthesis. google.comwipo.int

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a diverse range of innovative technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-2-oxoethoxy)acetic acid, and how can reaction by-products be minimized?

- Methodological Answer : The synthesis typically involves stepwise etherification and esterification. For example, intermediate compounds like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions (e.g., H₂SO₄ catalysis) to form ester linkages. Purification via recrystallization or distillation improves yield and reduces by-products. Catalysts such as p-toluenesulfonic acid enhance reaction efficiency .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying ester and ether linkages. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin contact. For spills, absorb with inert materials (e.g., sand) and neutralize with sodium bicarbonate. Store in sealed containers away from oxidizers, as recommended in safety data sheets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles. For example, XRD analysis of related compounds revealed methoxy group resonance with aromatic systems (dihedral angles <10°) and hydrogen-bonding patterns (O–H⋯O interactions) critical for stability . Discrepancies between NMR and XRD data may arise from dynamic molecular conformations in solution vs. solid state.

Q. What strategies mitigate conflicting data in reaction mechanisms involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O tracing) to track oxygen migration during ester hydrolysis. Computational methods (DFT calculations) can model transition states and validate experimental observations. For contradictory kinetic data, vary reaction conditions (temperature, solvent polarity) to identify rate-determining steps .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

- Methodological Answer : The compound serves as a linker between E3 ligase binders and target protein ligands. Synthetic steps include coupling via amide bond formation (e.g., EDC/NHS chemistry) and deprotection of benzyl esters. Optimize linker length to balance proteasome recruitment and target degradation efficiency .

Q. What analytical methods detect trace metabolites of alkoxyacetic acids in toxicological studies?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility. Liquid Chromatography-Tandem MS (LC-MS/MS) quantifies metabolites in biological matrices. Validate methods using deuterated internal standards to account for matrix effects .

Notes

- Safety : Prioritize small-scale reactions (<10 g) to minimize exposure risks.

- Data Validation : Combine multiple techniques (e.g., XRD, NMR, computational models) to address structural or mechanistic uncertainties.

- Applications : Explore the compound’s role in polymer chemistry (e.g., PEG-like linkers) or enzyme inhibition studies due to its hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.